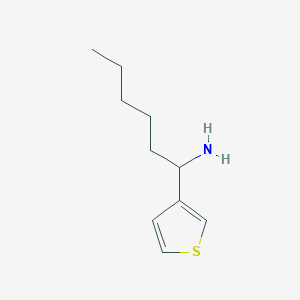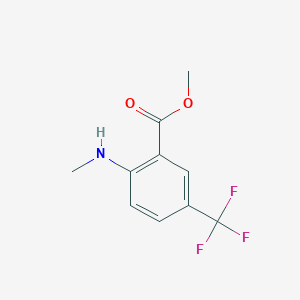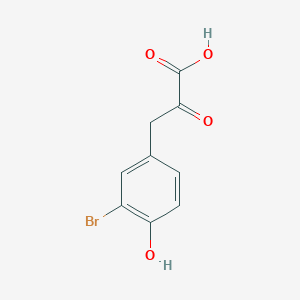
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C12H13BrO3. This compound features a cyclopropane ring attached to a benzyl group that is substituted with a bromine atom and a methoxy group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-bromo-5-methoxybenzyl bromide, which can be obtained by bromination of 5-methoxybenzyl alcohol.
Cyclopropanation: The next step involves the cyclopropanation of the benzyl bromide derivative. This can be achieved using a cyclopropane carboxylic acid derivative in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Final Product Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of azide, thiol, or ether derivatives.
Oxidation: Formation of hydroxyl or carboxylic acid derivatives.
Reduction: Formation of alcohol or aldehyde derivatives.
Scientific Research Applications
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic interactions, respectively, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxybenzyl bromide: A precursor in the synthesis of the target compound.
Cyclopropane carboxylic acid: A key intermediate in the cyclopropanation step.
5-Methoxybenzyl alcohol: The starting material for the synthesis of the brominated benzyl derivative.
Uniqueness
1-(2-Bromo-5-methoxybenzyl)cyclopropane-1-carboxylic acid is unique due to the combination of its functional groups, which confer distinct reactivity and biological activity. The presence of the cyclopropane ring adds to its structural complexity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C12H13BrO3 |
|---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
1-[(2-bromo-5-methoxyphenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c1-16-9-2-3-10(13)8(6-9)7-12(4-5-12)11(14)15/h2-3,6H,4-5,7H2,1H3,(H,14,15) |
InChI Key |
FVNUPINHGJZCMC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)CC2(CC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
![4-[2-Nitro-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13533535.png)
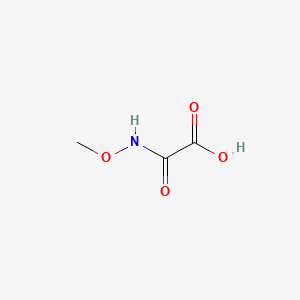
![(1R,5S)-3-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13533559.png)
![1-{3-Methyl-2-oxabicyclo[2.2.1]heptan-1-yl}methanamine](/img/structure/B13533562.png)
![1-(Benzo[b]thiophen-3-yl)propan-2-one](/img/structure/B13533569.png)
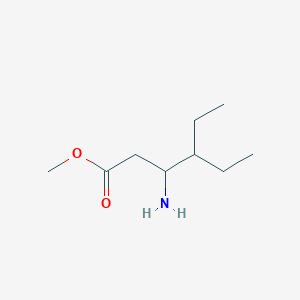

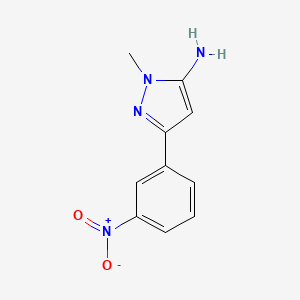
![1-[(2-Bromo-4-methoxyphenyl)methyl]piperazine](/img/structure/B13533586.png)
